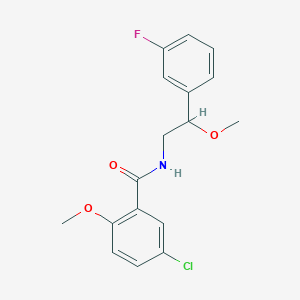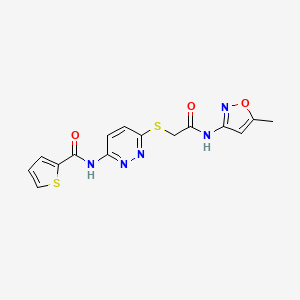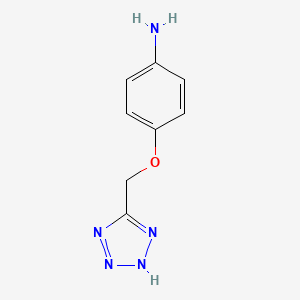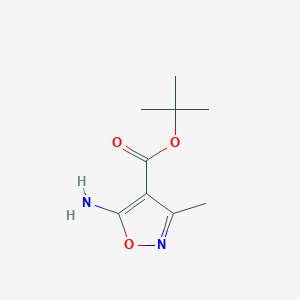
5-chloro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methoxybenzamide, also known as ABT-639, is a potent and selective inhibitor of the T-type calcium channel. It was first synthesized by Abbott Laboratories in 2009 as a potential treatment for various types of pain.
科学的研究の応用
Corrosion Inhibition
Research indicates the utility of methoxy-substituted phenylthienyl benzamidines, which share structural similarities with 5-chloro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methoxybenzamide, in inhibiting the corrosion of carbon steel in acidic environments. These compounds, including variations like MA-1313 and MA-1314, demonstrate high inhibition efficiency, with the effectiveness increasing with concentration. Their adsorption on carbon steel surfaces follows the Langmuir adsorption isotherm, indicating a spontaneous process with significant inhibition potential primarily in the cathodic region, supported by both chemical and electrochemical methods (Fouda, Nawar, Ismail, Zaher, & Abousalem, 2020).
Anticonvulsant Properties
A series of 4-thiazolidinone derivatives, including 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide compounds, were synthesized and evaluated for their anticonvulsant activities. These compounds, designed to interact with benzodiazepine receptors, showed considerable anticonvulsant activity without impairing learning and memory, suggesting their potential therapeutic use in epilepsy (Faizi et al., 2017).
Serotonin Receptor Studies
Compounds structurally related to 5-chloro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methoxybenzamide have been utilized in the study of serotonin (5-HT) receptors. For instance, [18F]p-MPPF, a fluorinated derivative, serves as a 5-HT1A antagonist, aiding in the exploration of serotonergic neurotransmission through positron emission tomography (PET) imaging in animal and human studies. This research contributes to understanding the serotonergic system's role in various psychiatric and neurological disorders (Plenevaux et al., 2000).
Structural Analysis
The absolute configuration and structural effects of introducing various substituents in compounds like 5-chloro-2-methoxy-N-phenylbenzamide derivatives have been elucidated through NMR and X-ray crystallography. These studies provide insights into how structural modifications impact the molecular reactivity and potential medicinal applications by analyzing the dipole moments and reactivity patterns of these compounds (Galal et al., 2018).
Fluorescence Quenching Studies
The fluorescence quenching mechanisms of derivatives like 5-chloro-2-methoxyphenylboronic acid have been studied to understand their interaction with quenchers like aniline. These studies, involving steady-state fluorescence measurements, provide valuable information on the static quenching mechanisms and potential applications in sensing and molecular recognition technologies (Geethanjali, Nagaraja, & Melavanki, 2015).
特性
IUPAC Name |
5-chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO3/c1-22-15-7-6-12(18)9-14(15)17(21)20-10-16(23-2)11-4-3-5-13(19)8-11/h3-9,16H,10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKGTXKLGQAEHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2=CC(=CC=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3-fluorobenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2691711.png)
![1-[(4-Methoxyphenyl)methyl]-3-(3-phenylmethoxypyridin-2-yl)urea](/img/structure/B2691712.png)

![N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2691718.png)
![(4-Bromophenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2691719.png)

![N-(3-ethylphenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2691721.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-naphthamide](/img/structure/B2691722.png)

![(E)-2-(2-Chlorophenyl)-N-[2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl]ethenesulfonamide](/img/structure/B2691724.png)
![N-(2,5-dimethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2691727.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylbutanamide](/img/structure/B2691728.png)